![molecular formula C22H24NOPS B6315086 N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine CAS No. 2410954-70-8](/img/structure/B6315086.png)
N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine
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Overview
Description
N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine, also known as DPPE-PTE, is a phosphonium-based compound that is used in a variety of scientific research applications. It is a versatile compound that has been studied for its potential medicinal, industrial, and agricultural applications.
Scientific Research Applications
N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine has been studied for its potential medicinal, industrial, and agricultural applications. In the medical field, N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine has been studied for its potential to treat cancer and other diseases. In the industrial field, N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine has been studied for its potential to be used in the production of polymers and other materials. In the agricultural field, N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine has been studied for its potential use as a fertilizer and plant growth regulator.
Mechanism of Action
The mechanism of action of N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine is not fully understood. However, it is believed that the compound binds to proteins and enzymes in the cell and disrupts their function. This disruption can lead to a variety of biochemical and physiological effects in the cell, which will be discussed in the next section.
Biochemical and Physiological Effects
N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine has been studied for its potential to induce a variety of biochemical and physiological effects in cells. These effects include inhibition of cell proliferation, induction of apoptosis, and inhibition of cell adhesion. Additionally, N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine has been studied for its potential to inhibit the production of inflammatory mediators and to reduce inflammation.
Advantages and Limitations for Lab Experiments
N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine has several advantages for use in lab experiments. It is a stable compound that is easily synthesized and purified. Additionally, it is non-toxic and does not produce significant levels of toxicity in cells. However, there are some limitations to using N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine in lab experiments. It is not soluble in water, which can make it difficult to use in certain experiments. Additionally, it is not very soluble in organic solvents, which can also limit its use in certain experiments.
Future Directions
There are several potential future directions for the use of N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine. One potential direction is the development of new and improved synthesis methods for the compound. Additionally, there is potential for further research into the mechanism of action of N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine and its potential uses in the medical, industrial, and agricultural fields. Additionally, there is potential for further research into the biochemical and physiological effects of N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine and its potential use as a drug or therapeutic agent. Finally, there is potential for further research into the advantages and limitations of using N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine in lab experiments.
Synthesis Methods
N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine can be synthesized in a variety of ways. One method involves the reaction of diphenylphosphine and 2-(phenylthio)ethanamine in the presence of a base, such as triethylamine. The reaction is conducted in a solvent, such as dichloromethane, and the product is then purified by column chromatography. Another method involves the reaction of diphenylphosphonium bromide and 2-(phenylthio)ethanamine in the presence of a base, such as triethylamine. The reaction is conducted in a solvent, such as dichloromethane, and the product is then purified by column chromatography.
properties
IUPAC Name |
2-diphenylphosphoryl-N-(2-phenylsulfanylethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24NOPS/c24-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)18-16-23-17-19-26-22-14-8-3-9-15-22/h1-15,23H,16-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAFUNLLYVYDLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CCNCCSC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24NOPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine |
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